2-Fluoro-6-methoxyphenylboronic acid
Overview
Description
2-Fluoro-6-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H8BFO3. It is a white to off-white solid that is slightly soluble in chloroform, dimethyl sulfoxide, and methanol . This compound is a type of arylboronic acid, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-6-methoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
This compound: interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by This compound is the Suzuki-Miyaura cross-coupling reaction pathway . The downstream effects of this pathway involve the formation of carbon-carbon bonds, which are crucial in organic synthesis .
Result of Action
The molecular and cellular effects of This compound ’s action involve the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction, where this compound plays a key role, is known to be exceptionally mild and functional group tolerant . This suggests that the compound can perform effectively in a variety of chemical environments .
Biochemical Analysis
Biochemical Properties
2-Fluoro-6-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with various enzymes and proteins, including the checkpoint kinase Wee1, which is involved in cell cycle regulation . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the cross-coupling reaction of boronic acids with eukaryotic cells, potentially interfering with the Ta100 genetic system . This inhibition can lead to changes in cell function, including alterations in metabolic pathways and gene expression profiles.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, it can interact with DNA, serving as a covalent probe for detecting genetic material . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate enzyme activity . At higher doses, it can cause toxic or adverse effects, including significant inhibition of cellular processes and potential mutagenic effects . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above certain concentration levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s role in metabolic pathways is crucial for understanding its overall impact on cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can affect its activity and function, as it may preferentially accumulate in areas where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can interact with biomolecules and exert its effects. The compound’s localization is critical for its activity, as it determines the specific cellular processes it can influence.
Preparation Methods
2-Fluoro-6-methoxyphenylboronic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-fluoro-6-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis . Another method includes the use of palladium-catalyzed borylation of aryl halides . Industrial production methods often involve
Properties
IUPAC Name |
(2-fluoro-6-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVMDVZAWWQSDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391160 | |
Record name | 2-Fluoro-6-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78495-63-3 | |
Record name | 2-Fluoro-6-methoxybenzeneboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078495633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-6-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-fluoro-6-methoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Fluoro-6-methoxybenzeneboronic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGF9KE4GA6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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